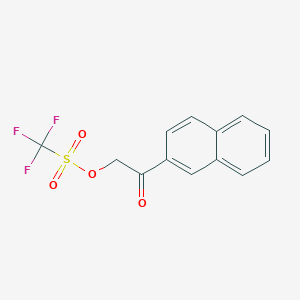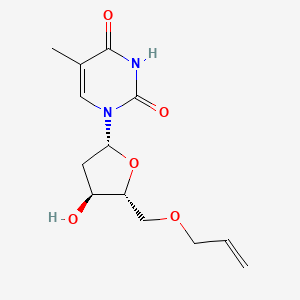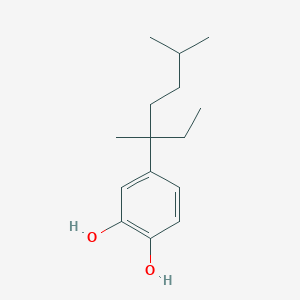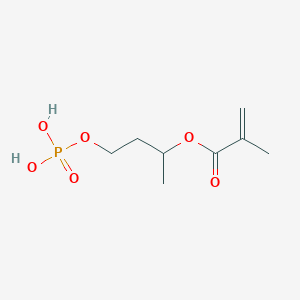
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H15O6P It is known for its unique structure, which includes both a phosphonooxy group and a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybutyl 2-methylprop-2-enoate with a phosphonating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps might include crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential as a prodrug, where the phosphonooxy group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate exerts its effects involves the interaction of the phosphonooxy group with biological molecules. The compound can act as a substrate for enzymes that recognize phosphonate groups, leading to its incorporation into biochemical pathways. The 2-methylprop-2-enoate group can undergo polymerization reactions, contributing to the formation of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
4-(Phosphonooxy)butyl 2-methylprop-2-enoate: Similar structure but with a butyl group instead of a butan-2-yl group.
4-(Phosphonooxy)butan-2-yl acrylate: Similar structure but with an acrylate group instead of a 2-methylprop-2-enoate group.
Uniqueness
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is unique due to its combination of a phosphonooxy group and a 2-methylprop-2-enoate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
827012-86-2 |
|---|---|
Molecular Formula |
C8H15O6P |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
4-phosphonooxybutan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-6(2)8(9)14-7(3)4-5-13-15(10,11)12/h7H,1,4-5H2,2-3H3,(H2,10,11,12) |
InChI Key |
QTWXNHKFGDDKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOP(=O)(O)O)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
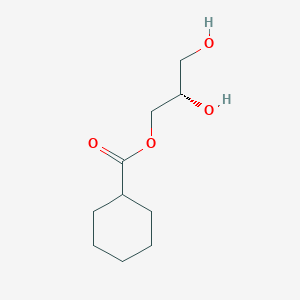
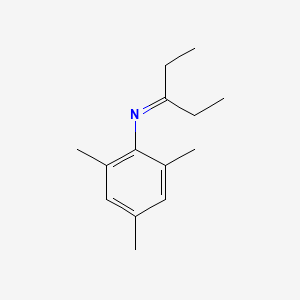
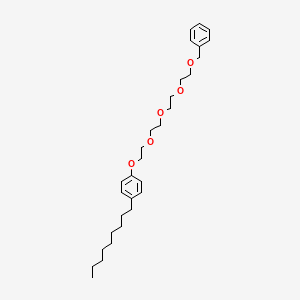
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
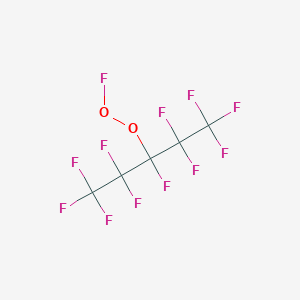
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
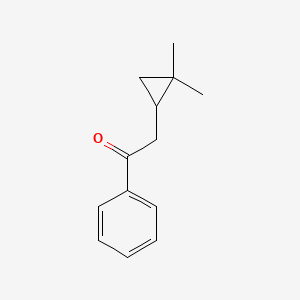
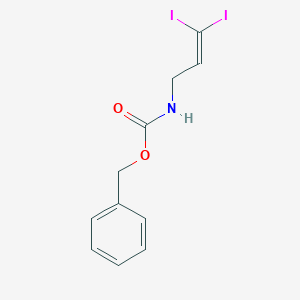
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)

